molecular formula C12H9ClO B1602238 4-(3-Chlorophenyl)phenol CAS No. 126485-57-2

4-(3-Chlorophenyl)phenol

Cat. No. B1602238
CAS RN: 126485-57-2
M. Wt: 204.65 g/mol
InChI Key: KQQLSFZHXNFEGT-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)phenol is a derivative of chlorophenol, which is a class of compounds that are ubiquitous contaminants in the environment . These compounds are used as intermediates in manufacturing agricultural chemicals, pharmaceuticals, biocides, and dyes .


Synthesis Analysis

The synthesis of chlorophenolic compounds is often associated with industrial waste, pesticides, and insecticides, or by degradation of complex chlorinated hydrocarbons . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .


Molecular Structure Analysis

The molecular structure of 4-(3-Chlorophenyl)phenol is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule . The overall geometry of the molecule is largely planar .


Chemical Reactions Analysis

Chlorophenols can undergo a variety of chemical reactions. For example, they can be acetylated, then preliminarily extracted with n-hexane . The enriched chlorophenols can then be directly analyzed using gas chromatography with an electron-capture detector .


Physical And Chemical Properties Analysis

4-(3-Chlorophenyl)phenol has a molecular weight of 204.65 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 204.0341926 g/mol .

Scientific Research Applications

Environmental Monitoring

4-(3-Chlorophenyl)phenol: can be used in environmental monitoring to detect chlorophenols in water and soil. Chlorophenols are pollutants that can have detrimental effects on ecosystems and human health. Using gas chromatography-mass spectrometry (GC/MS), researchers can determine the presence and concentration of chlorophenols, including 4-(3-Chlorophenyl)phenol , in environmental samples .

Antiviral Research

This compound has potential applications in antiviral research. Chlorophenols, including 4-(3-Chlorophenyl)phenol , may be structurally modified to create derivatives with antiviral properties. These derivatives can be screened for activity against various viruses, contributing to the development of new antiviral medications .

Material Science

This compound can be utilized in the synthesis of high-performance polymers, such as aromatic polysulfones. These polymers have applications in advanced materials due to their thermal stability and mechanical strength .

Mechanism of Action

Safety and Hazards

Chlorophenols are considered hazardous due to their potential to cause considerable environmental and health problems . They may cause histopathological alterations, genotoxicity, mutagenicity, and carcinogenicity amongst other abnormalities in humans and animals .

Future Directions

Given the recalcitrant nature of chlorophenolic compounds to degradation, a good understanding of the fate and transport of these compounds and their derivatives is needed for a clearer view of the associated risks and mechanisms of pathogenicity to humans and animals . This will help in developing effective mitigation measures.

properties

IUPAC Name

4-(3-chlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQLSFZHXNFEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560663
Record name 3'-Chloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)phenol

CAS RN

126485-57-2
Record name 3'-Chloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3'-chloro-4-methoxybiphenyl (2.00 g), acetic acid (25 ml) and concentrated hydrobromic acid (25 ml) was heated at reflux for 6 hours. After cooling the reaction was added to water (200 ml) and the solution extracted with ether (300 ml). The ethereal solution was washed with saturated aqueous sodium hydrogencarbonate solution (2×150 ml), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica eluting with dichloromethane:hexane (1:1) then dichloromethane to give the sub-title compound as a white solid (1.44 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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